N,N'-bis(4-bromophenyl)-6-nitroquinoxaline-2,3-diamine
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Overview
Description
N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE typically involves multi-step organic reactions. One common method involves the reaction of pyrazine-2,3-dicarboxylic acid with 4-bromoaniline in the presence of a dehydrating agent such as triphenyl phosphite. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl groups can participate in nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N2,N3-BIS(4-BROMOPHENYL)-6-AMINOQUINOXALINE-2,3-DIAMINE, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl groups can engage in hydrophobic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N2,N3-BIS(4-METHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE
- N2,N3-BIS(4-CHLOROPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE
- N2,N3-BIS(4-FLUOROPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE
Uniqueness
N2,N3-BIS(4-BROMOPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H13Br2N5O2 |
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Molecular Weight |
515.2 g/mol |
IUPAC Name |
2-N,3-N-bis(4-bromophenyl)-6-nitroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C20H13Br2N5O2/c21-12-1-5-14(6-2-12)23-19-20(24-15-7-3-13(22)4-8-15)26-18-11-16(27(28)29)9-10-17(18)25-19/h1-11H,(H,23,25)(H,24,26) |
InChI Key |
DHAUSORYMSJREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NC4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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